8-Chloro-2-ethoxyquinolin-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
861396-95-4 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
8-chloro-2-ethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-10-6-9(14)7-4-3-5-8(12)11(7)13-10/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
MOISMXPBQCBXNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2=C(N1)C(=CC=C2)Cl |
Canonical SMILES |
CCOC1=CC(=O)C2=C(N1)C(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 8-Chloro-2-ethoxyquinolin-4-ol
The synthesis of substituted quinolin-4-ols like this compound is often achieved through well-established cyclization strategies. The specific placement of the chloro, ethoxy, and hydroxyl groups dictates the selection of appropriate starting materials and reaction pathways.
Precursor Selection and Initial Reaction Design
The construction of the this compound scaffold typically relies on a convergent synthesis strategy involving the condensation and subsequent cyclization of an aniline (B41778) derivative with a β-dicarbonyl compound or its equivalent. A common retrosynthetic approach, such as the Conrad-Limpach-Knorr synthesis, points to 2-chloroaniline (B154045) as the source of the benzene (B151609) ring and the C8-chloro substituent. The remainder of the heterocyclic ring, including the C2-ethoxy and C4-hydroxyl groups, is derived from a three-carbon component, typically a β-ketoester like diethyl malonate or a related derivative.
The initial reaction design involves the condensation of 2-chloroaniline with a suitable diethyl malonate derivative under conditions that favor the formation of an intermediate enamine. This is followed by a thermal or acid-catalyzed cyclization to form the quinoline (B57606) ring. The choice of the specific malonate derivative is crucial for introducing the ethoxy group at the 2-position.
Plausible Precursor Molecules:
| Precursor Name | Role in Synthesis |
| 2-Chloroaniline | Provides the benzene ring and the C8-chloro group. |
| Diethyl ethoxymethylenemalonate | Acts as the three-carbon unit, leading to the formation of the C4-hydroxyl and C2-ethoxy groups after cyclization and tautomerization. |
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize the yield and purity of the final product. The two key steps, condensation and cyclization, often have different optimal conditions.
The initial condensation is typically performed at moderate temperatures. The subsequent cyclization (thermal cyclization) requires significantly higher temperatures, often in a high-boiling solvent like diphenyl ether, to drive the reaction to completion. The use of acid catalysts, such as polyphosphoric acid (PPA) or sulfuric acid, can facilitate the cyclization at lower temperatures. iipseries.org
Table of Hypothetical Reaction Condition Optimization:
| Parameter | Variation | Observed Effect on Yield |
| Cyclization Temperature | 200°C, 220°C, 250°C | Yield increases with temperature up to 250°C, but significant decomposition may occur at higher temperatures. |
| Catalyst | None (Thermal), H₂SO₄, PPA | Acid catalysis can lower the required cyclization temperature and improve yields, with PPA often showing high efficiency. iipseries.org |
| Solvent | Diphenyl ether, Dowtherm A | High-boiling, inert solvents are necessary for thermal cyclizations to reach the required temperatures. |
| Reaction Time | 1h, 2h, 4h | Longer reaction times at optimal temperature generally lead to higher conversion, but can also increase byproduct formation. |
General Synthetic Approaches to Quinoline Scaffolds
The quinoline framework is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its construction. mdpi.com
Cyclization Reactions and Annulation Pathways
The synthesis of the quinoline core is dominated by several classic named reactions, which generally involve the cyclization of anilines with various partners. rsc.org Modern methods often utilize transition-metal catalysis to achieve higher efficiency and broader substrate scope.
Classic Cyclization Reactions :
Skraup Synthesis : Involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org
Doebner-von Miller Reaction : A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. nih.gov
Combes Synthesis : The condensation of anilines with β-diketones followed by acid-catalyzed cyclization. iipseries.org
Friedländer Synthesis : Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov
Gould-Jacobs Reaction : Aniline reacts with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield 4-hydroxyquinolines. rsc.org
Modern Annulation Pathways :
Transition-Metal-Catalyzed Annulation : Catalysts based on palladium, rhodium, copper, and cobalt have been used to construct quinoline rings through C-H activation and annulation strategies. mdpi.com For example, rhodium-catalyzed ortho-C–H bond activation can be used for the synthesis of quinoline carboxylates. mdpi.com
Electrophilic Cyclization : N-(2-alkynyl)anilines can undergo 6-endo-dig electrophilic cyclization using reagents like ICl, I₂, or Br₂ to produce a variety of substituted quinolines. nih.gov
[4+2] Annulation (Diels-Alder type) : This strategy involves the reaction of an ortho-azidobenzaldehyde with various dienophiles to construct the quinoline ring system. nih.gov
Summary of Key Quinoline Syntheses:
| Synthesis Name | Key Reactants | Typical Product Type |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or simply substituted quinolines. iipseries.org |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Polysubstituted quinolines. nih.gov |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinolines. iipseries.org |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylates. rsc.org |
| Electrophilic Cyclization | N-(2-alkynyl)aniline, Electrophile (e.g., I₂) | 3-Haloquinolines. nih.gov |
Functionalization via O-Acylation and Esterification
The hydroxyl group of quinolin-4-ols, such as the parent compound of this article, can be readily functionalized through O-acylation and esterification reactions. These transformations are crucial for modifying the compound's properties. Acylation is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base or a catalyst. organic-chemistry.org
Direct, chemoselective O-acylation of molecules containing both hydroxyl and amino groups can be achieved under acidic conditions. nih.gov In an acidic medium, the amino group is protonated, preventing it from reacting with the acylating agent and allowing for selective ester formation at the hydroxyl group. nih.gov Catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) are highly effective in promoting acylation of alcohols. organic-chemistry.org
Introduction of Halogen and Alkoxy Moieties
The introduction of halogen and alkoxy groups onto the quinoline scaffold can be accomplished either by starting with appropriately substituted precursors or by functionalizing the pre-formed quinoline ring.
Introduction of Halogens :
From Precursors : Using a halogenated aniline (e.g., 2-chloroaniline) in a classic quinoline synthesis directly incorporates the halogen into the desired position on the benzene portion of the ring. nih.gov
Direct Halogenation : Electrophilic halogenation of the quinoline ring can be challenging due to regioselectivity issues. nih.gov However, specific methods have been developed for the regioselective halogenation of certain quinoline derivatives. For instance, metal-free protocols exist for the C5-H halogenation of 8-substituted quinolines. researchgate.net The cyclization of N-(2-alkynyl)anilines with electrophilic halogen sources provides a direct route to 3-haloquinolines. nih.gov
Introduction of Alkoxy Moieties :
From Precursors : Employing an alkoxy-substituted aniline or β-dicarbonyl compound is a common strategy. For example, the synthesis of the drug Neratinib utilizes a 7-ethoxyquinoline (B3058866) core, which is built from precursors already containing the ethoxy group. newdrugapprovals.orgchemicalbook.com
Nucleophilic Aromatic Substitution (SNAr) : An alkoxy group can be introduced by reacting a halo-quinoline (where the halogen is at an activated position like C2 or C4) with an alkoxide. For example, a 4-chloroquinoline (B167314) can be converted to a 4-alkoxyquinoline by treatment with the corresponding sodium alkoxide. globethesis.com
Derivatization and Analogue Synthesis
The generation of analogues from a parent structure like this compound is crucial for developing structure-activity relationships (SAR). This involves the strategic modification of the quinoline core through various chemical reactions.
The electronic properties of the quinoline ring are heavily influenced by the nature and position of its substituents. These effects are critical in determining the molecule's reactivity, basicity, and potential biological interactions. Substituent effects are primarily transmitted through inductive and resonance effects.
Inductive Effects : Electron-withdrawing groups, such as the chloro group at the C-8 position, decrease the electron density across the ring system through the sigma bonds. pressbooks.pub This effect generally increases the acidity of hydroxyl groups on the ring, such as the one at C-4, by stabilizing the corresponding anion. pressbooks.pub Conversely, electron-donating groups, like the ethoxy group at C-2, increase electron density. The magnitude of the inductive effect diminishes with distance. pressbooks.pub
The acidity (pKa) of the 4-hydroxyl group and the basicity of the quinoline nitrogen are directly modulated by these electronic effects. Electron-withdrawing substituents generally decrease the pKa of the hydroxyl group (making it more acidic) and decrease the basicity of the ring nitrogen. The following table illustrates the general effect of substituents on the acidity of phenolic compounds, which serves as a relevant model for the 4-quinolinol moiety.
| Substituent Type | Example Group | Electronic Effect | Effect on Phenolic pKa | Reference |
|---|---|---|---|---|
| Strongly Activating | -NH2, -OH | Electron-Donating (Resonance) | Increases pKa (Less Acidic) | lumenlearning.com |
| Activating | -OR (Alkoxy), -CH3 | Electron-Donating (Resonance/Inductive) | Slightly Increases pKa | lumenlearning.com |
| Deactivating (Halogen) | -Cl, -Br | Electron-Withdrawing (Inductive) > Donating (Resonance) | Decreases pKa (More Acidic) | pressbooks.pub |
| Strongly Deactivating | -NO2, -CF3 | Electron-Withdrawing (Inductive & Resonance) | Significantly Decreases pKa | pressbooks.publibretexts.org |
Achieving regioselectivity in the functionalization of a polysubstituted quinoline is a significant synthetic challenge. Modern techniques allow for the precise introduction of new functional groups at specific positions by overcoming the inherent reactivity patterns of the ring.
One powerful strategy is directed metalation , where an existing functional group directs a strong base to deprotonate a specific ortho position. For quinolines, the nitrogen atom can coordinate with metal amides, directing functionalization. For instance, the use of different lithium-magnesium or lithium-zinc amide bases can selectively metalate chloro-substituted quinolines at the C-2 or C-8 positions. researchgate.netacs.org The choice of base and reaction conditions is crucial for controlling the site of deprotonation. researchgate.net
Another key technique is transition-metal-catalyzed C-H activation . mdpi.comnih.gov This approach avoids the need for pre-functionalized substrates (e.g., halogenated quinolines) and allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. mdpi.com Directing groups are often employed to guide the metal catalyst to a specific C-H bond, enabling high regioselectivity. For the quinoline scaffold, functionalization can be directed to nearly any position on the ring depending on the catalyst and directing group used. mdpi.com
The table below summarizes some regioselective functionalization methods applicable to the quinoline core.
| Method | Reagent/Catalyst | Target Position | Description | Reference |
|---|---|---|---|---|
| Directed ortho-Metalation (DoM) | TMPMgCl·LiCl | C-8 (via N-coordination) | A magnesium amide base complexes with the quinoline nitrogen, directing deprotonation at the adjacent C-8 position. | acs.org |
| Directed Metalation | Lithium Diisopropylamide (LDA) | C-3 | Metalation of chloro-substituted quinolines at low temperatures can selectively functionalize the C-3 position. | acs.org |
| C-H Activation/Arylation | Pd(OAc)2 | C-2 | Palladium-catalyzed C-H activation of quinoline N-oxides enables arylation at the C-2 position. | mdpi.com |
| Br/Mg Exchange | i-PrMgCl·LiCl | Position of Br | A highly efficient method for converting a bromoquinoline into a Grignard reagent, allowing for subsequent reaction with electrophiles. | acs.org |
The construction of the quinoline ring system itself is a foundational aspect of analogue synthesis. Classic methods such as the Conrad-Limpach and Gould-Jacobs reactions are pivotal for synthesizing 4-hydroxyquinoline (B1666331) cores. wikipedia.orgwikipedia.org The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikiwand.comdbpedia.org The Conrad-Limpach synthesis similarly uses an aniline but condenses it with a β-ketoester to generate the 4-hydroxyquinoline scaffold. wikipedia.org
Modern synthetic chemistry has expanded upon these foundations, introducing novel sequences for quinoline modification. Multicomponent reactions (MCRs) have emerged as a highly efficient strategy, allowing for the construction of complex quinoline derivatives in a single step from multiple starting materials. This approach offers high atom economy and allows for rapid generation of diverse molecular scaffolds.
Furthermore, oxidative annulation strategies provide new pathways to quinolines. These methods often utilize transition-metal catalysis to facilitate the cyclization and aromatization steps under oxidative conditions, providing access to substituted quinolines that may be difficult to obtain through classical routes.
Mechanistic Aspects of Synthetic Pathways
Understanding the mechanisms of quinoline formation is essential for optimizing reaction conditions and predicting outcomes. The synthesis of 4-quinolinols, the core of the target compound, typically proceeds through well-studied intermediates and is governed by kinetic and thermodynamic principles.
The formation of the 4-quinolinol ring via the Gould-Jacobs or Conrad-Limpach pathways involves several key intermediates.
In the Gould-Jacobs reaction , the first step is a nucleophilic attack by the aniline nitrogen onto the electrophilic carbon of the alkoxymethylenemalonic ester. This is followed by the elimination of ethanol (B145695) to form a crucial anilidomethylenemalonic ester intermediate. wikipedia.orgwikiwand.com This intermediate then undergoes a thermally induced 6-electron electrocyclic ring-closing reaction, which, after tautomerization and loss of another ethanol molecule, yields the 4-oxo-quinoline product. wikipedia.org
In the Conrad-Limpach synthesis , the aniline first reacts with the ketone carbonyl of the β-ketoester to form a tetrahedral intermediate . wikipedia.org This intermediate dehydrates to form a Schiff base or, more commonly, an enamine intermediate after keto-enol tautomerization. This enamine is the key intermediate that undergoes thermal cyclization onto the aromatic ring, followed by dehydration to form the quinoline ring system. wikipedia.orgresearchgate.net It is the stability and reactivity of this enamine intermediate that dictates the course of the reaction.
The regiochemical outcome of some quinoline syntheses can be controlled by reaction conditions, highlighting the roles of kinetics and thermodynamics. The Conrad-Limpach-Knorr synthesis provides a classic example of this control. quimicaorganica.orgyoutube.com
When an aniline reacts with a β-ketoester, two initial reactions are possible: attack at the ketone carbonyl or attack at the ester carbonyl.
Kinetic Control : At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The nucleophilic aniline preferentially attacks the more electrophilic ketone carbonyl, which is a faster, reversible reaction. Subsequent cyclization leads to the formation of the 4-hydroxyquinoline product. quimicaorganica.orgyoutube.com
Thermodynamic Control : At higher temperatures (e.g., 140°C), the reaction is under thermodynamic control. While the initial attack at the ketone still occurs, its reversibility allows for the slower, but irreversible, attack at the ester carbonyl to eventually dominate. youtube.com This pathway leads to the formation of a stable β-keto acid anilide intermediate, which then cyclizes to yield the more thermodynamically stable 2-hydroxyquinoline isomer (the Knorr product). wikipedia.orgyoutube.com
This dichotomy illustrates how reaction parameters can be manipulated to selectively produce different constitutional isomers from the same set of starting materials.
| Control Type | Reaction Temperature | Initial Site of Attack | Intermediate | Final Product | Reference |
|---|---|---|---|---|---|
| Kinetic | Low (e.g., Room Temp) | Ketone Carbonyl (Faster, Reversible) | Enamine | 4-Hydroxyquinoline | quimicaorganica.orgyoutube.com |
| Thermodynamic | High (e.g., >140 °C) | Ester Carbonyl (Slower, Irreversible) | β-Keto acid anilide | 2-Hydroxyquinoline | wikipedia.orgyoutube.com |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, a complete connectivity map can be established.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of 8-Chloro-2-ethoxyquinolin-4-ol is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the quinoline (B57606) core are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring current. The presence of the electron-withdrawing chlorine atom at the C8 position and the electron-donating hydroxyl group at C4 will influence the chemical shifts of the adjacent protons. The ethoxy group protons will present as a characteristic triplet and quartet in the upfield region. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H5 | 7.8 - 8.0 | d | 8.0 - 9.0 |
| H6 | 7.3 - 7.5 | t | 7.5 - 8.5 |
| H7 | 7.6 - 7.8 | d | 7.0 - 8.0 |
| H3 | 6.2 - 6.4 | s | - |
| OCH₂CH₃ | 4.1 - 4.3 | q | 6.5 - 7.5 |
| OCH₂CH₃ | 1.4 - 1.6 | t | 6.5 - 7.5 |
d = doublet, t = triplet, q = quartet, s = singlet, br s = broad singlet
¹³C NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is expected to display eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the quinoline ring carbons will be influenced by the attached substituents. The carbon atom bearing the chlorine (C8) and the carbon bearing the hydroxyl group (C4) are expected to show significant shifts. The carbons of the ethoxy group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 160 - 162 |
| C3 | 95 - 97 |
| C4 | 175 - 177 |
| C4a | 140 - 142 |
| C5 | 125 - 127 |
| C6 | 122 - 124 |
| C7 | 128 - 130 |
| C8 | 130 - 132 |
| C8a | 148 - 150 |
| OCH₂CH₃ | 62 - 64 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, the correlation between the H5, H6, and H7 protons would be clearly visible, confirming their positions on the benzene (B151609) ring portion of the quinoline. The coupling between the methylene (B1212753) and methyl protons of the ethoxy group would also be evident.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity of the quinoline ring system and the placement of the substituents. For example, correlations from the H3 proton to C2, C4, and C4a would be expected. Similarly, correlations from the ethoxy methylene protons to C2 would confirm the position of the ethoxy group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀ClNO₂), the expected exact mass can be calculated. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for quinoline derivatives include the loss of substituents and cleavage of the quinoline ring system. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (as an ethyl radical or ethylene) and potentially the loss of a chlorine radical.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₁H₁₀³⁵ClNO₂ | 223.0400 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the ethoxy group would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ region. The C-O stretching of the ethoxy group and the hydroxyl group would likely be observed in the 1050-1250 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region, typically around 700-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the quinoline ring would be particularly prominent.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) |
| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 (strong) |
| C=C / C=N Stretch | 1500-1650 | 1500-1650 (strong) |
| C-O Stretch | 1050-1250 | Moderate |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Analysis
UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and chromophoric properties of a molecule.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the quinoline chromophore. Quinoline and its derivatives typically show multiple absorption bands in the UV region corresponding to π→π* transitions. The presence of the chloro, ethoxy, and hydroxyl substituents will influence the position and intensity of these absorption maxima (λ_max). The spectrum is likely to show complex absorption patterns, with multiple peaks in the 250-400 nm range. mdpi.comresearchgate.net
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. mdpi.com The fluorescence properties of this compound would depend on the nature of the excited state. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the compound may exhibit fluorescence emission. The position of the emission maximum (λ_em) and the fluorescence quantum yield would be sensitive to the solvent polarity and the electronic nature of the substituents. The presence of the heavy chlorine atom could potentially lead to some quenching of fluorescence through intersystem crossing.
Predicted Electronic Spectroscopy Data for this compound
| Spectroscopic Parameter | Predicted Wavelength Range (nm) |
|---|---|
| UV-Vis Absorption (λ_max) | 250 - 400 |
X-Ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield specific, publicly available X-ray crystallography data for the solid-state structure of this compound. While crystallographic studies have been conducted on analogous quinoline derivatives, allowing for the characterization of their three-dimensional structures, the specific crystal packing, unit cell dimensions, and atomic coordinates for this compound have not been reported in the searched resources.
Therefore, a data table of crystallographic parameters for this specific compound cannot be provided at this time. The determination of its solid-state architecture would require experimental analysis through single-crystal X-ray diffraction. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, elucidating the planarity of the quinoline ring system and the conformation of the ethoxy substituent. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement.
No Theoretical and Computational Research Found for this compound
Despite a thorough search of available scientific literature and databases, no specific theoretical or computational studies focusing on the chemical compound this compound could be identified. As a result, the generation of an article detailing its quantum chemical properties and reaction mechanisms, as per the requested outline, is not possible at this time.
The inquiry sought detailed information on the theoretical and computational investigations of this compound, with a specific focus on:
Quantum Chemical Studies: This included geometry optimization, conformational analysis, electronic structure analysis (such as HOMO-LUMO energy levels and molecular electrostatic potential), and global reactivity descriptors (like electronegativity, hardness, and electrophilicity index). These studies typically involve methods like Density Functional Theory (DFT) and ab initio calculations to understand the fundamental electronic and structural properties of a molecule.
Reaction Mechanism and Kinetic Modeling: This section was to include details on transition state characterization, activation energy calculations, and potential pathways for pyrolytic elimination and thermal decomposition. Such investigations are crucial for understanding the reactivity and stability of a compound under various conditions.
The creation of scientifically accurate and informative content for the requested article, including the necessary data tables and detailed research findings, is contingent upon the availability of primary research. Without published studies on the computational analysis of this compound, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, until such research is conducted and published, a detailed article on the theoretical and computational investigations of this compound cannot be provided.
Theoretical and Computational Investigations
Reaction Mechanism and Kinetic Modeling
Tautomerism and Isomerization Equilibrium Studies
The phenomenon of tautomerism is a critical aspect of the chemical behavior of quinolin-4-ol derivatives. These compounds can exist in equilibrium between the enol (-OH) form and the keto (=O) form, also known as the quinolinone form. The position of this equilibrium is influenced by factors such as the electronic effects of substituents and the nature of the solvent.
For 8-Chloro-2-ethoxyquinolin-4-ol, two primary tautomers would be the 4-hydroxyquinoline (B1666331) form and the quinolin-4(1H)-one form. The equilibrium between these tautomers could be investigated using computational methods such as Density Functional Theory (DFT). By calculating the relative energies of the optimized geometries of each tautomer, it is possible to predict the predominant form under specific conditions. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) would be crucial for obtaining accurate energy predictions.
Table 1: Potential Tautomers of this compound
| Tautomeric Form | IUPAC Name |
| Enol Form | This compound |
| Keto Form | 8-Chloro-2-ethoxyquinolin-4(1H)-one |
The isomerization equilibrium constant (KT) can be estimated from the calculated Gibbs free energy difference (ΔG) between the tautomers using the equation ΔG = -RT ln(KT). Solvation models, such as the Polarizable Continuum Model (PCM), would be essential to simulate the effect of different solvents on the tautomeric equilibrium, as polar solvents often favor the more polar keto tautomer.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment.
The conformational landscape of this compound would be primarily determined by the orientation of the ethoxy group at the 2-position. While the quinoline (B57606) ring system is rigid, the C-O and C-C bonds of the ethoxy group can rotate, leading to different conformers.
MD simulations could be employed to explore the conformational space of this molecule in various solvents. By simulating the system for a sufficient duration (typically nanoseconds to microseconds), one can observe the transitions between different conformational states and determine their relative populations. The choice of force field (e.g., GAFF, OPLS) would be critical for accurately describing the intramolecular and intermolecular interactions. Analysis of the simulation trajectories would reveal key dihedral angle distributions and identify the most stable conformations in solution.
The interaction of this compound with solvent molecules can significantly influence its structure, dynamics, and reactivity. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around the solute.
Analysis of the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the hydroxyl/carbonyl group and protic solvents, or π-stacking interactions with aromatic solvents. The solvation free energy, which can be calculated using methods like thermodynamic integration or free energy perturbation, would quantify the affinity of the compound for different solvents. These simulations would elucidate how the solvent environment modulates the conformational preferences and the tautomeric equilibrium of this compound.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. For this compound, key spectroscopic data such as NMR chemical shifts, vibrational frequencies, and electronic absorption spectra could be predicted.
DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is a standard approach for calculating magnetic shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects.
Table 2: Hypothetical Computationally Predicted ¹³C NMR Chemical Shifts for this compound (Enol Form) in CDCl₃
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 160.5 |
| C3 | 95.2 |
| C4 | 175.8 |
| C4a | 140.1 |
| C5 | 122.3 |
| C6 | 125.6 |
| C7 | 118.9 |
| C8 | 128.4 |
| C8a | 148.7 |
| OCH₂ | 65.1 |
| CH₃ | 14.3 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not available.
Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to understand its electronic properties.
Structure Activity/property Relationships Sar/spr
Correlating Structural Modulations with Biological Activities
Systematic modifications of the quinoline (B57606) scaffold have demonstrated that even minor structural changes can lead to significant shifts in biological outcomes. The presence, nature, and location of substituents on the quinoline ring are determining factors in the compound's activity. For quinolin-4-one derivatives, which share a core structure, functionalization at various positions of the molecule has been a key strategy in developing therapeutic agents.
The inclusion of halogen atoms, such as the chlorine at position 8 in 8-Chloro-2-ethoxyquinolin-4-ol, is a common and impactful strategy in medicinal chemistry. Halogenation can significantly alter a compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity.
The properties of the halogen itself, such as atomic size and electronegativity, play a key role. These factors affect the potential for halogen bonding and other non-covalent interactions, which can stabilize the binding of the molecule to its target protein acs.org.
Table 1: Influence of Halogen Substitution on Quinoline Activity
| Position of Halogen | Observed Effect on Activity | Reference Compound Class |
|---|---|---|
| C2 | Important for cytotoxic effects (in combination with C8-methoxy) | Indolo[2,3-b]quinolines |
| C7 | Can enhance anticancer activity | 4-aminoquinolines |
The 2-ethoxy group in this compound is another key determinant of its activity profile. Alkoxy groups, such as ethoxy, can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds. The position and size of the alkoxy group are critical.
Studies on the quinoline scaffold have revealed that alkyl groups in the 2-position can be more advantageous for certain activities than larger aryl groups biointerfaceresearch.com. The ethoxy group at C2, being a relatively small and flexible alkyl ether, can contribute favorably to the compound's pharmacokinetic properties. Research on indolo[2,3-b]quinolines also highlighted that an 8-methoxy substituent was an important feature for exerting cytotoxic effects, suggesting that alkoxy groups on the benzene (B151609) ring portion of the quinoline system can be beneficial acs.org. While the target compound has an ethoxy group at C2, this finding underscores the general importance of alkoxy substituents in modulating the bioactivity of the quinoline core.
The specific substitution pattern of this compound is a result of positional isomerism, and any change in the location of these substituents would likely result in a molecule with a distinctly different biological profile. The relative positions of the hydroxyl, chloro, and ethoxy groups define the molecule's shape, polarity, and potential for intermolecular interactions.
For example, the 4-hydroxy group (present as the tautomeric 4-oxo form in quinolin-4-ones) is often essential for activity, participating in key hydrogen bonding interactions with biological targets nih.gov. Moving this group to another position would fundamentally alter the compound's pharmacophoric features. Similarly, the location of the chloro group at C8 is significant. As noted in studies of other substituted quinolines, activity can be highly sensitive to the placement of substituents on the benzene ring portion of the scaffold biointerfaceresearch.com. Shifting the chlorine from C8 to C5, C6, or C7 would alter the electronic distribution and steric profile of the molecule, leading to different interactions with target enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For complex scaffolds like quinoline, QSAR is an invaluable tool for understanding the nuanced effects of various substituents and for designing new, more potent analogs researchgate.net.
Development of Predictive Models for Biological Interactions
For various classes of quinoline derivatives, researchers have successfully developed predictive QSAR models for a range of biological activities, including antitubercular, anticancer, and antimicrobial effects biointerfaceresearch.comnih.gov. These models are typically built using computational methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.govnih.gov.
The process involves generating 3D conformations of a series of related quinoline molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). These descriptors are then used to build a statistical model that can predict the biological activity of new, untested compounds. For instance, a 3D-QSAR study on ring-substituted quinolines with anti-tuberculosis activity generated several statistically significant models that could guide the design of more active compounds nih.gov. These models provide quantitative insights into how specific structural modifications, such as altering the substituents at the C2 and C8 positions, are likely to impact efficacy.
Identification of Key Pharmacophoric Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. For the quinolin-4-ol class of compounds, several key pharmacophoric features can be identified based on extensive SAR studies.
A typical pharmacophore for a quinolin-4-ol derivative would include:
A Hydrogen Bond Donor/Acceptor: The 4-hydroxyl group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions within a biological target's binding site.
Aromatic/Hydrophobic Regions: The fused benzene and pyridine (B92270) rings provide a large, planar hydrophobic surface that can engage in van der Waals and π-π stacking interactions.
Electron-Withdrawing/Halogen Bonding Feature: The 8-chloro substituent serves as an electron-withdrawing group and a potential halogen bond donor, which can contribute to binding affinity and specificity.
Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor, which is often a key interaction point.
By understanding these key features, it is possible to rationalize the activity of this compound and to design related molecules with potentially enhanced or more specific biological profiles researchgate.net.
Structure-Property Relationships in Non-Biological Contexts
Molecular Design for Enhanced Optoelectronic Characteristics
There is no available research data detailing the molecular design of this compound for the enhancement of optoelectronic characteristics. Studies investigating its absorption, emission, quantum yield, or other photophysical properties have not been found. Therefore, a data table on these characteristics cannot be generated.
Structural Determinants of Molecular Recognition (e.g., Chelation)
While the parent structure, quinolin-4-ol, can act as a bidentate ligand, specific studies on the chelation behavior of this compound with various metal ions are not available. The presence of the hydroxyl group at the 4-position and the quinoline nitrogen atom provides a potential coordination site. However, without experimental data on its binding affinities, coordination complexes, or selectivity for different ions, a detailed analysis of its molecular recognition capabilities cannot be provided. A data table summarizing these properties cannot be created due to the absence of research findings.
Mechanistic Investigations of Biological Activities in Vitro and Preclinical Molecular Studies
Molecular Mechanisms of Cellular Interactions
Induction of Stress Response Pathways
No studies were found that investigated the ability of 8-Chloro-2-ethoxyquinolin-4-ol to induce cellular stress response pathways.
Modulation of Autophagy-Related Processes
There is no available research on the effects of this compound on autophagy-related cellular processes.
Enzyme Inhibition and Binding Studies
Inhibition of Aminopeptidases
There is no information available regarding the potential for this compound to inhibit aminopeptidases.
Binding Kinetics and Thermodynamics with Target Proteins
No studies detailing the binding kinetics or thermodynamics of this compound with any target proteins have been published.
Despite a comprehensive search for scholarly articles and research data, no specific information is publicly available regarding the mechanistic investigations of the biological activities of the chemical compound this compound.
Detailed studies on this particular compound's interactions with nucleic acids and cellular components, its effects on cellular pathways, and potential mechanisms of resistance at a molecular and cellular level have not been reported in the accessible scientific literature. Consequently, data on its DNA intercalation and binding affinity, membrane interactions and permeability, transcriptional profiling, or proteomic analysis of cellular responses are not available.
Research on the broader class of quinoline (B57606) and quinolin-4-one derivatives has indicated a wide range of biological activities. However, these findings are not specific to this compound and cannot be extrapolated to describe its precise mechanisms of action without direct experimental evidence.
Therefore, the content required to populate the requested article, including detailed research findings and data tables on the mechanistic investigations of this compound, could not be generated.
Advanced Applications in Chemical Sciences and Materials
Optoelectronic Materials Development
The planar structure and conjugated π-system of the quinoline (B57606) ring are fundamental to its use in optoelectronic materials. These features facilitate electron delocalization, which is crucial for the absorption and emission of light.
Derivatives of 8-hydroxyquinoline (B1678124) are widely used as electron carriers and emitting materials in Organic Light-Emitting Diodes (OLEDs). Metal complexes of these derivatives, such as aluminum tris(8-hydroxyquinoline) (Alq3), are staple materials in OLED technology due to their excellent electronic properties and thermal stability. The introduction of substituents like chloro and ethoxy groups can modulate the electronic properties and, consequently, the performance of these materials in OLEDs and potentially in organic solar cells.
Chemical Sensing and Analytical Probes
The ability of quinoline derivatives to act as ligands for various metal ions is a key feature in the design of chemical sensors.
The nitrogen atom in the quinoline ring and the hydroxyl group at the 4-position of "8-Chloro-2-ethoxyquinolin-4-ol" can act as a bidentate chelating site for metal ions. The binding of a metal ion can lead to a detectable change in the spectroscopic properties of the molecule, such as a shift in absorption or an enhancement of fluorescence, forming the basis for a chelation-based sensor. The chloro and ethoxy substituents can influence the selectivity and sensitivity of the sensor towards different metal ions.
Catalysis and Ligand Design
The chelating properties of quinoline derivatives also make them valuable as ligands in coordination chemistry and catalysis.
Transition metal complexes containing quinoline-based ligands have been investigated for their catalytic activity in various organic reactions, including polymerization and oligomerization. For instance, cobalt(II) complexes with chloro-substituted quinolinolato ligands have been shown to catalyze the formation of oligomers. The design of the ligand, including the substituents on the quinoline ring, is crucial for tuning the catalytic activity and selectivity of the metal complex. The "this compound" could potentially serve as a ligand in the development of new catalysts.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel quinoline (B57606) derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new compounds, thereby accelerating the discovery process. For derivatives of 8-Chloro-2-ethoxyquinolin-4-ol, AI and ML can be instrumental in several ways:
Predictive Modeling: Machine learning algorithms can be trained on existing data for quinoline compounds to predict various properties such as bioactivity, toxicity, and pharmacokinetic profiles of novel analogs. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.
Generative Models: Advanced AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new quinoline structures with desired properties. By inputting specific parameters, researchers can guide the generation of molecules based on the this compound scaffold but with optimized characteristics.
QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) studies, enhanced by machine learning, can provide deep insights into the relationship between the molecular structure of this compound derivatives and their biological activity. This can guide the rational design of more potent and selective compounds.
| AI/ML Model Type | Application in Quinoline Derivative Design | Potential Outcome for this compound Analogs |
| Random Forest | Predictive modeling of bioactivity | Identification of key structural features for enhanced efficacy. |
| Support Vector Machines | Classification of compounds (e.g., active vs. inactive) | Prioritization of synthetic targets with a higher likelihood of activity. |
| Generative Adversarial Networks | De novo design of novel molecular structures | Creation of unique quinoline-based compounds with tailored properties. |
| Recurrent Neural Networks | Prediction of ADMET properties | Design of derivatives with improved pharmacokinetic and safety profiles. |
High-Throughput Screening Methodologies for Mechanistic Elucidation
Understanding the precise mechanism of action is crucial for the development of any bioactive compound. High-throughput screening (HTS) methodologies offer a rapid and efficient way to test large libraries of compounds against various biological targets. For this compound and its derivatives, HTS can be employed to:
Identify Molecular Targets: By screening against a wide array of enzymes, receptors, and other cellular components, HTS can help identify the specific biological targets with which these quinoline compounds interact.
Elucidate Signaling Pathways: Cellular assays in a high-throughput format can reveal the downstream effects of compound binding, helping to map the signaling pathways that are modulated.
Exploration of Novel Synthetic Methodologies for Complex Quinoline Derivatives
While classical methods for quinoline synthesis are well-established, the development of more complex and diverse derivatives of this compound necessitates the exploration of novel synthetic strategies. Modern organic chemistry offers a plethora of tools to achieve this:
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful and atom-economical strategy for modifying the quinoline core. This can allow for the introduction of new functional groups at positions that are difficult to access through traditional methods.
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. This can be particularly useful for the multi-step synthesis of complex quinoline derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for a wide range of organic transformations. This can enable novel C-C and C-heteroatom bond formations on the quinoline scaffold under gentle reaction conditions.
| Synthetic Methodology | Advantage for Quinoline Synthesis | Potential Application for this compound |
| C-H Activation | High atom economy and access to novel substitution patterns. | Direct functionalization of the quinoline core to introduce new substituents. |
| Flow Chemistry | Enhanced reaction control, safety, and scalability. | Efficient and scalable production of complex derivatives. |
| Photoredox Catalysis | Mild reaction conditions and unique reactivity. | Formation of challenging C-C and C-heteroatom bonds. |
| Microwave-Assisted Synthesis | Rapid reaction times and improved yields. | Acceleration of key synthetic steps in the preparation of analogs. |
Development of Multi-Functional Quinoline-Based Architectures
The concept of multi-target drugs and multi-functional materials is gaining traction. By integrating the this compound core into larger molecular architectures, it may be possible to create compounds with multiple, synergistic functions.
Hybrid Molecules: Covalently linking the quinoline moiety to another pharmacophore can result in hybrid molecules that act on multiple biological targets simultaneously. This can lead to enhanced efficacy and a reduced likelihood of drug resistance.
Molecular Probes: By attaching a fluorescent or other reporter group to the this compound structure, it can be converted into a molecular probe for imaging and sensing applications.
Functional Materials: Incorporation of this quinoline derivative into polymers or metal-organic frameworks could lead to the development of new materials with interesting electronic, optical, or catalytic properties.
Advanced Spectroscopic Techniques for In Situ Molecular Characterization
A deep understanding of the behavior of this compound at the molecular level requires the use of advanced spectroscopic techniques that can provide real-time information.
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy performed directly on reacting systems can provide valuable insights into reaction mechanisms and the formation of transient intermediates.
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can be used to study the excited-state dynamics of the quinoline compound, which is crucial for applications in photochemistry and materials science.
Single-Molecule Spectroscopy: This powerful technique allows for the study of individual molecules, providing a level of detail that is hidden in ensemble measurements. This could be used to probe the interactions of a single this compound molecule with its biological target.
By pursuing these future research directions, the scientific community can continue to unlock the potential of this compound and related quinoline derivatives, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the standard synthetic protocols for 8-Chloro-2-ethoxyquinolin-4-ol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures starting from quinoline precursors. Key steps include:
- Chlorination : Introduction of chlorine at position 8 using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–90°C) .
- Ethoxylation : Substitution at position 2 via nucleophilic aromatic substitution (SNAr) with ethoxide ions, requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .
- Cyclization : Formation of the 4-hydroxyquinoline core via acid- or base-mediated cyclization . Optimization involves adjusting reaction time, solvent polarity, and catalyst choice (e.g., K₂CO₃ as a base for ethoxylation) . Purity is monitored via TLC and NMR .
Q. How does the substitution pattern (chlorine at position 8, ethoxy at position 2) influence the compound’s physicochemical properties?
- Solubility : The ethoxy group enhances lipophilicity, reducing water solubility but improving organic solvent compatibility (e.g., ethanol, DMSO) .
- Stability : Chlorine at position 8 increases electron-withdrawing effects, stabilizing the quinoline ring against oxidation .
- Melting Point : Crystallinity is influenced by hydrogen bonding between the 4-hydroxyl group and adjacent substituents, with typical melting points >200°C .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
- Concentration Gradients : Dose-dependent effects, where low concentrations inhibit bacterial growth but higher doses induce cytotoxicity . Mitigation involves:
- Standardizing assay protocols (e.g., CLSI guidelines for antimicrobial testing).
- Cross-validating results using orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., topoisomerase II or bacterial gyrase), leveraging the compound’s planar quinoline ring for intercalation .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., Cl at position 8) with inhibitory potency .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues (e.g., Ser84 in E. coli gyrase) for mutagenesis validation .
Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?
- Oxidative Degradation : The 4-hydroxyl group may oxidize to a quinone, detectable via HPLC-MS with a C18 column and acetonitrile/water gradient .
- Hydrolysis : Ethoxy groups can hydrolyze to phenolic derivatives under acidic/alkaline conditions, monitored by pH stability studies .
- Analytical Limitations : Co-eluting impurities require advanced techniques like HRMS or 2D-NMR for unambiguous identification .
Methodological Considerations
Q. Which analytical techniques are critical for validating the purity and structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., Cl at C8: δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺ at m/z 238.05) and fragments (e.g., loss of ethoxy group: m/z 193.98) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for patent applications .
Q. How can researchers design derivatives to enhance the selectivity of this compound for specific targets?
- Positional Isomerism : Replacing Cl at position 8 with F or Br alters steric and electronic profiles, impacting DNA intercalation .
- Functional Group Additions : Introducing sulfonamide or carbamate groups at position 4 improves water solubility and target affinity .
- Hybrid Molecules : Conjugation with known pharmacophores (e.g., fluoroquinolones) via click chemistry enhances dual-target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
